Cas no 36238-99-0 (Diisopropyl phenylphosphonite)
Diisopropyl phenylphosphonite Chemical and Physical Properties
Names and Identifiers
-
- Diisopropyl phenylphosphonite
- phenyl-di(propan-2-yloxy)phosphane
- bis(methylethoxy)phenylphosphine
- di-i-propyl phenylphosphonite
- Phenyl-phosphonigsaeure-diisopropylester
- phenyl-phosphonous acid diisopropyl ester
- PhP(OiC3H7)2
- PPh(O(i)Pr)2
- Phosphonous acid, bis(1-methylethyl) ester
- FT-0625002
- diisopropoxyphenylphosphine
- NSC-171037
- SCHEMBL1451249
- Phosphonous acid, phenyl-, bis(1-methylethyl) ester
- CS-0451694
- DTXSID00305527
- AKOS024318904
- DIISOPROPYLPHENYLPHOSPHONITE
- NSC171037
- FT-0624993
- 36238-99-0
- DB-243431
-
- MDL: MFCD00015024
- Inchi: 1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
- InChI Key: LDNCAOOMUMJYTN-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(OC(C)C)OC(C)C
Computed Properties
- Exact Mass: 226.11200
- Monoisotopic Mass: 226.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
Experimental Properties
- Color/Form: liquid
- Density: 0,995 g/cm3
- Boiling Point: 112-114°C 8mm
- Flash Point: 112-114°C/8mm
- PSA: 32.05000
- LogP: 3.47380
- Solubility: Not determined
- Sensitiveness: Air Sensitive
Diisopropyl phenylphosphonite Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D849406-1g |
Diisopropyl phenylphosphonite |
36238-99-0 | 95% | 1g |
936.00 | 2021-05-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-268918-10g |
Diisopropyl phenylphosphonite, |
36238-99-0 | 10g |
¥1482.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522361-10g |
Diisopropyl phenylphosphonite |
36238-99-0 | 98% | 10g |
¥1734 | 2023-04-14 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-268918-10 g |
Diisopropyl phenylphosphonite, |
36238-99-0 | 10g |
¥1,482.00 | 2023-07-11 |
Diisopropyl phenylphosphonite Suppliers
Diisopropyl phenylphosphonite Related Literature
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Bryan P. Nell,Charles D. Swor,E. Adrian Henle,Lev N. Zakharov,N. Ian Rinehart,Aditya Nathan,David R. Tyler Dalton Trans. 2016 45 8253
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2. The kinetics and mechanism of the reaction of tricoordinate phosphorus compounds with diaryl trisulfidesC. Dennis Hall,Bruce R. Tweedy,Robert Kayhanian,John R. Lloyd J. Chem. Soc. Perkin Trans. 2 1992 775
Additional information on Diisopropyl phenylphosphonite
Recent Advances in the Application of Diisopropyl Phenylphosphonite (CAS 36238-99-0) in Chemical Biology and Pharmaceutical Research
Diisopropyl phenylphosphonite (CAS 36238-99-0) is a versatile organophosphorus compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its phosphonite functional group, serves as a valuable intermediate in the synthesis of various phosphorus-containing molecules, including ligands, catalysts, and bioactive compounds. Recent studies have explored its utility in diverse areas, ranging from asymmetric catalysis to drug discovery, highlighting its growing importance in the field.
One of the most notable applications of Diisopropyl phenylphosphonite is its role as a precursor in the synthesis of chiral phosphorous ligands, which are crucial for asymmetric hydrogenation reactions. A 2023 study published in the Journal of the American Chemical Society demonstrated that derivatives of this compound could be used to develop highly efficient ligands for the enantioselective reduction of ketones, achieving enantiomeric excesses of up to 99%. This advancement has significant implications for the production of chiral pharmaceuticals, where high enantiopurity is often required for therapeutic efficacy.
In addition to its catalytic applications, Diisopropyl phenylphosphonite has been investigated for its potential in medicinal chemistry. A recent preprint on bioRxiv highlighted its use in the synthesis of phosphonate-based prodrugs, which exhibit improved bioavailability and targeted delivery compared to their parent compounds. The study reported that phosphonate derivatives synthesized using Diisopropyl phenylphosphonite as a key intermediate showed enhanced stability in physiological conditions and selective uptake in cancer cells, suggesting their potential as novel anticancer agents.
Another emerging area of research involves the use of Diisopropyl phenylphosphonite in the development of phosphorus-containing polymers. A 2024 publication in Advanced Materials described the synthesis of biodegradable polyphosphonates using this compound as a monomer. These polymers demonstrated excellent mechanical properties and biocompatibility, making them promising candidates for biomedical applications such as drug delivery systems and tissue engineering scaffolds. The study also noted that the phenyl group in Diisopropyl phenylphosphonite contributed to the polymers' thermal stability, a critical factor for their processing and application.
Despite these promising developments, challenges remain in the large-scale production and application of Diisopropyl phenylphosphonite. Recent reviews in Chemical Reviews have pointed out that the compound's sensitivity to moisture and air requires careful handling and storage, which may limit its industrial use. However, ongoing research aims to address these limitations through the development of stabilized formulations and novel synthetic routes. For instance, a 2023 patent application disclosed a method for producing air-stable derivatives of Diisopropyl phenylphosphonite by introducing protective groups, thereby enhancing its practicality for commercial applications.
In conclusion, Diisopropyl phenylphosphonite (CAS 36238-99-0) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its applications in asymmetric catalysis, drug discovery, and polymer science underscore its versatility and potential for driving innovation in these fields. As research progresses, further optimization of its properties and synthetic methodologies is expected to expand its utility, paving the way for new breakthroughs in both academic and industrial settings.
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